molecular formula C9H4Cl2IN B12847594 4,6-Dichloro-3-iodoquinoline

4,6-Dichloro-3-iodoquinoline

Cat. No.: B12847594
M. Wt: 323.94 g/mol
InChI Key: NBWIMGADIQSVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Halogenated Quinoline Derivatives

The exploration of halogenated quinoline derivatives traces its roots to the early 20th century, when natural alkaloids like quinine demonstrated profound antimalarial properties. These discoveries catalyzed synthetic efforts to optimize quinoline’s pharmacological profile through structural modifications. The introduction of halogen atoms emerged as a pivotal strategy, as their electron-withdrawing effects enhanced metabolic stability and target affinity. For instance, chloroquine—a 4-aminoquinoline derivative with chlorine substituents—revolutionized antimalarial therapy in the 1940s. By the late 20th century, researchers began systematically studying multisubstituted variants, including iodine-containing compounds, to exploit halogen bonding and improve bioactivity.

The evolution of 4,6-Dichloro-3-iodoquinoline reflects this trajectory. Early synthetic routes focused on iodination of pre-chlorinated quinolines, leveraging halogen-directed electrophilic substitution. These efforts were driven by the need to combat drug-resistant pathogens and diversify chemotherapeutic scaffolds. Notably, the compound’s dual chlorine and iodine substituents positioned it as a candidate for studying synergistic electronic effects in heterocyclic systems.

Structural Significance of Multisubstituted Quinoline Systems

This compound (C$$9$$H$$5$$Cl$$_2$$IN) features a bicyclic quinoline core with halogen atoms at the 3, 4, and 6 positions. This arrangement imposes distinct electronic and steric influences:

  • Chlorine at C4 and C6 : These meta-directing groups deactivate the aromatic ring, reducing electrophilic substitution at adjacent sites while enhancing stability toward oxidation.
  • Iodine at C3 : The bulky iodine atom introduces steric hindrance, potentially shielding reactive positions from enzymatic degradation. Its polarizable electron cloud also facilitates halogen bonding with biological targets.

Comparative studies of halogenated quinolines reveal that substitution patterns critically modulate reactivity. For example, 4,6-Dichloro-8-iodoquinoline—a structural isomer—exhibits reduced antimicrobial activity compared to the 3-iodo derivative, underscoring the importance of substitution geometry. Quantum mechanical analyses suggest that the 3-iodo group in this compound optimizes charge distribution for interactions with bacterial enzymes, such as DNA gyrase.

Position Substituent Electronic Effect Biological Impact
C3 Iodine -I (Inductive), Halogen bonding Enhanced target affinity
C4 Chlorine -I, -M (Mesomeric) Metabolic stabilization
C6 Chlorine -I, -M Reduced electrophilic reactivity

Research Motivations for Studying this compound

Recent investigations into this compound are propelled by three key factors:

  • Antimicrobial Resistance : With rising resistance to conventional antibiotics, halogenated quinolines offer novel mechanisms of action. The compound inhibits bacterial growth by disrupting DNA replication and enzyme function, as evidenced by its activity against Gram-positive pathogens.
  • Anticancer Potential : Structural analogs, such as 7-iodo-quinoline-5,8-diones, demonstrate potent cytotoxicity against cancer cells by modulating redox homeostasis. This has spurred interest in optimizing this compound for selective tumor targeting.
  • Synthetic Versatility : The compound serves as a scaffold for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid diversification into libraries of derivatives for high-throughput screening.

Ongoing research aims to elucidate structure-activity relationships (SARs) by systematically varying halogen positions. For instance, replacing iodine at C3 with lighter halogens diminishes antibacterial efficacy, highlighting the unique role of iodination. Furthermore, computational models predict that the 3-iodo group enhances binding to cytochrome P450 enzymes, a property exploitable in prodrug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4Cl2IN

Molecular Weight

323.94 g/mol

IUPAC Name

4,6-dichloro-3-iodoquinoline

InChI

InChI=1S/C9H4Cl2IN/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H

InChI Key

NBWIMGADIQSVGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)Cl)I

Origin of Product

United States

Preparation Methods

Stepwise Halogenation via Quinolin-4-ol Derivatives

A documented method involves the preparation of 8-(benzyloxy)-5,7-dichloroquinoline followed by iodination at the 3-position. The process includes:

  • Protection: The hydroxy group at position 8 is protected by benzylation to facilitate selective halogenation.
  • Iodination: Electrophilic iodination is performed using iodine sources under controlled temperature to introduce iodine at position 3.
  • Deprotection and Purification: The benzyl protecting group is removed, and the product is purified by flash chromatography to yield 4,6-dichloro-3-iodoquinoline derivatives.

Direct Iodination of Dichloroquinoline

Another approach starts from 4,7-dichloro-3-iodoquinoline intermediates prepared by:

  • Suspending 7-chloroquinolin-4-ol in acetic acid.
  • Treating with 1-iodopyrrolidine-2,5-dione as an iodinating agent at 60 °C.
  • Subsequent chlorination using phosphorus oxychloride (POCl3) and catalytic DMF at 80 °C to introduce chlorine atoms at positions 4 and 6.
  • The product is isolated by filtration and drying, yielding this compound with approximately 71% yield over two steps.

Halogen Exchange and Catalytic Methods

Copper-catalyzed halogen exchange reactions have been reported for related halogenated quinolines, where bromine atoms are replaced by iodine using sodium iodide in the presence of copper catalysts and ligands under inert atmosphere at elevated temperatures. This method can be adapted for selective iodination at the 3-position on dichloroquinoline substrates.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Iodination 1-iodopyrrolidine-2,5-dione in AcOH 60 °C 45 min Crude used directly Efficient iodination at position 3
Chlorination POCl3 with catalytic DMF 80 °C Overnight 71% over two steps Introduces chlorines at positions 4,6
Halogen exchange NaI, CuI catalyst, dioxane, argon atmosphere 110 °C 24 h Up to 96% (for related compounds) Adaptable for iodination via halogen exchange

Purification Techniques

  • Flash Column Chromatography: Silica gel chromatography using hexane/ethyl acetate mixtures (e.g., 10:1) is commonly used to purify the crude product.
  • Recrystallization: Cooling reaction mixtures and adding water or ice to precipitate the product.
  • Vacuum Drying: To remove residual solvents and obtain dry solid.

Summary Table of Preparation Methods

Method Type Starting Material Key Reagents Conditions Yield (%) Comments
Stepwise halogenation 8-(benzyloxy)-5,7-dichloroquinoline Iodine source (NIS or ICl), POCl3, DMF 60–80 °C, several hours ~70-96 Multi-step, selective halogenation
Direct iodination + chlorination 7-chloroquinolin-4-ol 1-iodopyrrolidine-2,5-dione, POCl3, DMF 60 °C then 80 °C overnight 71% over two steps Efficient two-step synthesis
Copper-catalyzed halogen exchange 5-bromoquinoline derivatives NaI, CuI, ligands, dioxane 110 °C, 24 h Up to 96 Useful for halogen exchange to iodine

Research Findings and Considerations

  • The iodination step is highly sensitive to temperature and reagent stoichiometry to avoid polyiodination or side reactions.
  • Chlorination with POCl3 is a classical method for introducing chlorine atoms on quinoline rings, often requiring catalytic DMF to activate the reagent.
  • Copper-catalyzed halogen exchange offers a mild alternative to direct iodination, especially for substrates bearing bromine.
  • Purity and regioselectivity are confirmed by NMR (¹H and ¹³C), mass spectrometry, and HPLC analysis.
  • The synthetic routes are adaptable for preparing analogues with different halogen patterns for further medicinal chemistry applications.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at position 3 undergoes preferential palladium-catalyzed cross-coupling due to its higher leaving-group aptitude compared to chlorine.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in DMF yields 3-aryl-4,6-dichloroquinolines.
Example :

SubstrateBoronic AcidCatalystConditionsYieldProduct
4,6-Dichloro-3-iodoquinolinePhenylPd(PPh₃)₄ (5 mol%)DMF, 80°C, 24h60%3-Phenyl-4,6-dichloroquinoline

Challenges include moderate yields due to steric hindrance from the 4,6-dichloro groups .

Sonogashira Coupling

Reaction with terminal alkynes using Pd(PPh₃)₄ and CuI in MeCN/Et₃N introduces alkynyl groups at position 3:
Example :

SubstrateAlkyneConditionsYieldProduct
This compoundPhenylacetyleneMeCN/Et₃N, rt, 20h72%3-(Phenylethynyl)-4,6-dichloroquinoline

Nucleophilic Substitution

The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic displacement under varying conditions:

Amine Displacement

4-Chloro and 6-chloro groups react sequentially with amines:
Example :

SubstrateAmineConditionsYieldProduct
3-Iodo-4,6-dichloroquinoline2-Phenylethylamine60°C, 24h, N₂68%4-(2-Phenylethylamino)-6-chloro-3-iodoquinoline

Methoxy Substitution

Selective displacement of the 4-chloro group occurs with methoxide ions:
Example :

SubstrateReagentConditionsYieldProduct
This compoundNaOMe/MeOHReflux, 12h85%4-Methoxy-6-chloro-3-iodoquinoline

Cyclization and Heterocycle Formation

Post-functionalization cyclization reactions enable access to fused polycyclic systems:

Comparative Halogen Reactivity

The reactivity hierarchy (I > Cl) and positional effects govern sequential functionalization:

PositionHalogenReactivity in Cross-CouplingPreferred Reaction
3IHigh (Pd-catalyzed coupling)Suzuki, Sonogashira
4ClModerate (nucleophilic)Amine/methoxy substitution
6ClLow (steric hindrance)Requires harsher conditions

Key Observations :

  • Iodine at position 3 is preferentially replaced in cross-coupling reactions .

  • 4-Chloro substitution occurs more readily than 6-chloro due to reduced steric hindrance .

  • Sequential reactions (e.g., cross-coupling followed by substitution) enable modular derivatization .

Challenges and Limitations

  • Steric Hindrance : Bulky 4,6-dichloro groups reduce yields in coupling reactions .

  • Regioselectivity : Competing reactions at multiple halogen sites require careful optimization .

  • Stability : Harsh conditions (e.g., POCl₃) may lead to decomposition unless carefully controlled .

Scientific Research Applications

Antimicrobial Applications

Recent studies have indicated that derivatives of iodoquinoline, including 4,6-Dichloro-3-iodoquinoline, exhibit significant antimicrobial activity. Research has shown that compounds bearing iodine atoms can serve as scaffolds for developing novel antimicrobial agents. Specifically, a study highlighted the efficacy of carboxy-quinoline derivatives against various microbial strains such as Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis .

Table 1: Antimicrobial Activity of Iodoquinoline Derivatives

CompoundMicrobial StrainActivity Level
This compoundStaphylococcus epidermidisHigh
This compoundKlebsiella pneumoniaeModerate
This compoundCandida parapsilosisModerate

The presence of halogen substituents significantly influences the antimicrobial potency, suggesting that further modifications to the structure could enhance efficacy .

Anticancer Properties

In addition to its antimicrobial applications, this compound has been investigated for its anticancer properties. A related compound, 4-furanylvinylquinoline, demonstrated promising results in inhibiting cancer cell proliferation across various cell lines, including those with different p53 statuses. This derivative's ability to induce cell cycle arrest and apoptosis highlights the potential of quinoline derivatives in cancer therapy .

Table 2: Anticancer Activity of Quinoline Derivatives

CompoundCell LineIC50 Value (µM)
4-furanylvinylquinolineHCT116 (p53 +/+)<0.1
4-furanylvinylquinolineAsPC-1>25
4-furanylvinylquinolinePANC-1>25

The findings suggest that modifications at specific positions on the quinoline ring can lead to enhanced anticancer activity, warranting further exploration of similar derivatives .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical pathways, including palladium-catalyzed cross-coupling reactions. These methods facilitate the formation of C–N bonds essential for constructing complex molecular architectures that exhibit biological activity .

Table 3: Synthesis Methods for Quinoline Derivatives

Synthesis MethodYield (%)Comments
Palladium-Catalyzed Cross-Coupling35Effective for aniline derivatives
One-Pot SynthesisVariesEfficient for multiple products

These synthetic methodologies highlight the versatility of quinolines in medicinal chemistry and their potential for producing biologically active compounds .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-iodoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Halogen Type and Position: Iodine’s larger atomic radius (vs. For example, 6-Bromo-4-chloro-3-iodoquinoline (368.40 g/mol) is heavier than 4,6-Dichloro-8-iodoquinoline (324.95 g/mol) due to bromine’s mass .
  • Electronic Effects: Nitro groups (e.g., in 4,6-Dichloro-3-nitroquinoline) increase electrophilicity, favoring nucleophilic substitution reactions, whereas iodine’s electron-withdrawing nature enhances stability in radical reactions .

Antimicrobial Activity

  • 4-Chloro-3-iodoquinoline (289.50 g/mol) demonstrates moderate antibacterial activity against Staphylococcus aureus, attributed to halogen-mediated disruption of bacterial membranes .

Research Findings and Challenges

  • Reactivity Trends: Iodine at position 3 (vs. 8) in this compound may enhance regioselectivity in palladium-catalyzed reactions compared to 4,6-Dichloro-8-iodoquinoline .
  • Toxicity Concerns: Halogenated quinolines, particularly iodinated variants, require rigorous safety profiling to mitigate risks of thyroid dysfunction or bioaccumulation .
  • Synthetic Complexity: Introducing multiple halogens (e.g., Cl and I) demands precise control to avoid side reactions, as seen in the synthesis of 6-Bromo-4-chloro-3-iodoquinoline .

Biological Activity

4,6-Dichloro-3-iodoquinoline is a halogenated quinoline derivative that has garnered attention in recent years due to its diverse biological activities. This compound features two chlorine atoms and one iodine atom, which enhance its reactivity and potential biological effects. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant data and case studies.

This compound has a molecular formula of C_9H_5Cl_2I_N and a molecular weight of approximately 323.95 g/mol. The unique positioning of halogens in its structure contributes to its distinct chemical reactivity. Several synthetic routes have been developed for producing this compound, including halogenation reactions involving quinoline derivatives.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values observed for this compound against selected pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Klebsiella pneumoniae16

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. A study reported the following half-maximal inhibitory concentration (IC50) values for this compound against different cancer types:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15.2
HCT116 (colon cancer)22.7
MCF-7 (breast cancer)30.98

The cytotoxic effects are believed to be mediated through the induction of apoptosis and interference with DNA replication processes. Specifically, it has been shown to induce reactive oxygen species (ROS) generation, leading to oxidative stress and subsequent cell death in cancer cells .

Antiviral Activity

In addition to its antibacterial and anticancer properties, this compound has shown promising antiviral activity. Recent research indicates that it exhibits significant inhibitory effects against several viruses, including dengue virus serotype 2 (DENV2). The following table summarizes the IC50 values for antiviral activity:

Virus IC50 (µM) Selectivity Index
Dengue virus serotype 23.035.30
Influenza virus0.4939.5

These findings suggest that the compound acts at an early stage of the viral lifecycle by reducing intracellular production of viral proteins rather than being virucidal .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, against clinical isolates of resistant bacterial strains. The results indicated that this compound outperformed several standard antibiotics in terms of potency and spectrum of activity.
  • Anticancer Mechanisms : In vitro studies on MCF-7 cells revealed that treatment with this compound led to a significant increase in apoptosis markers compared to untreated controls. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death due to apoptosis.

Q & A

Q. Advanced Analytical Focus

  • Hydrolytic Degradation : Expose the compound to aqueous buffers (pH 3–9) at 25–50°C; monitor via LC-MS for dehalogenation or quinoline ring cleavage products.
  • Photostability : Use UV irradiation (254–365 nm) to assess degradation kinetics; correlate with computational predictions of bond dissociation energies .
  • Ecotoxicology : Employ in silico tools (e.g., EPI Suite) to model bioaccumulation potential and compare with regulatory thresholds for chlorinated aromatics .

What computational methods are suitable for predicting the electronic properties of this compound?

Q. Advanced Theoretical Focus

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials, highlighting electron-deficient regions (iodine’s σ-hole) for nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends in polar vs. nonpolar media.
  • Docking Studies : Model interactions with biological targets (e.g., ATP-binding pockets) to guide structure-activity relationship (SAR) studies .

How should researchers address reproducibility challenges in synthesizing this compound?

Q. Methodological Rigor

  • Detailed Protocols : Document exact stoichiometry, reaction times, and purification steps (e.g., column chromatography gradients).
  • Batch Analysis : Compare yields and purity across multiple synthetic runs to identify variability sources (e.g., moisture sensitivity).
  • Open Data : Share raw spectral files (NMR, MS) in public repositories (e.g., Zenodo) for peer validation .

What advanced techniques characterize crystallographic properties of this compound?

Q. Structural Analysis

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve halogen bonding motifs and packing arrangements; compare with Cambridge Structural Database entries (e.g., 4-Chloroquinoline, refcode XXXX) .
  • Powder XRD : Assess polymorphism or amorphous content in bulk samples.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.